
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyethyl group, and a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-(2-methoxyethyl)benzaldehyde and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common conditions include refluxing in an organic solvent like methanol or ethanol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2-Hydroxy-5-methoxyphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone
Uniqueness: The presence of the methoxyethyl group and the dimethylpropanone moiety distinguishes it from other similar compounds, providing unique chemical and physical properties.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2-methoxyethyl)phenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)11-9-10(7-8-17-4)5-6-12(11)15/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
JXUOVEGGUXHMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC(=C1)CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


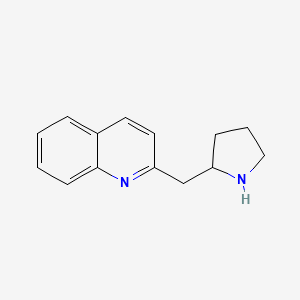
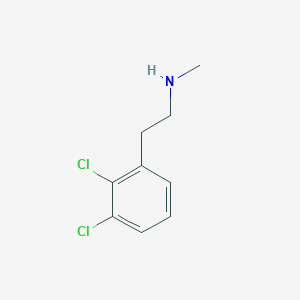
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
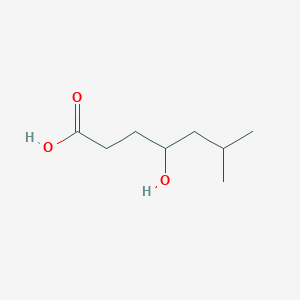
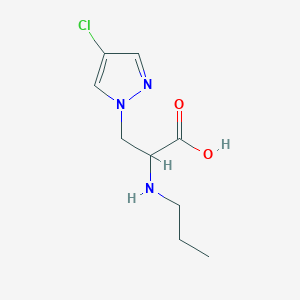
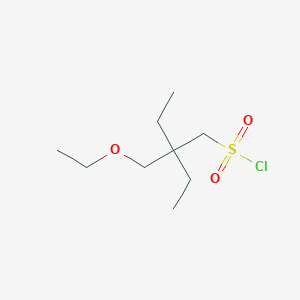
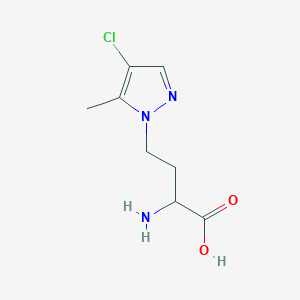
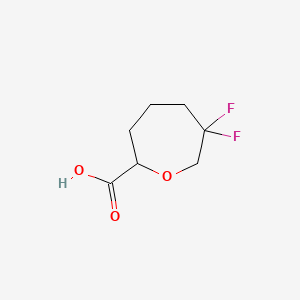
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)
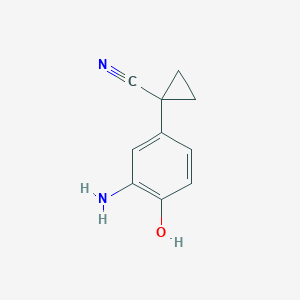
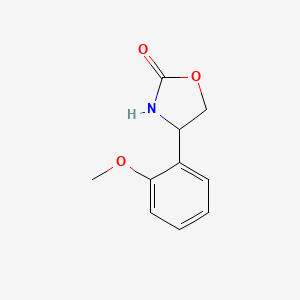
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
